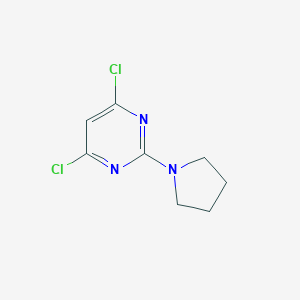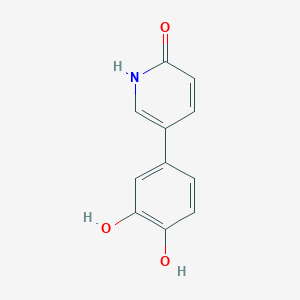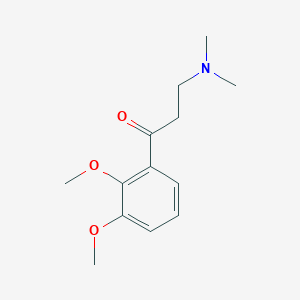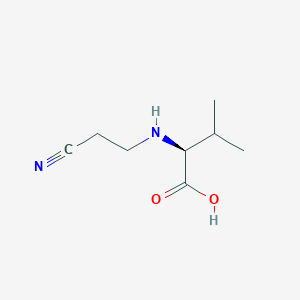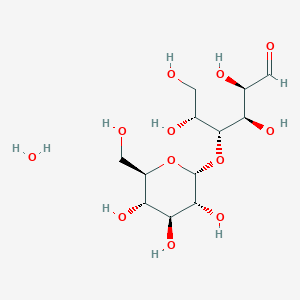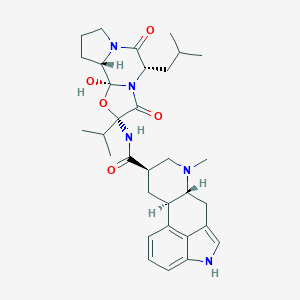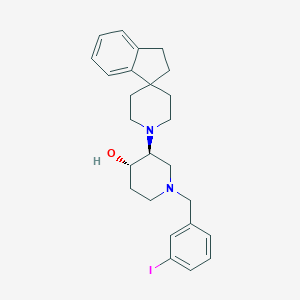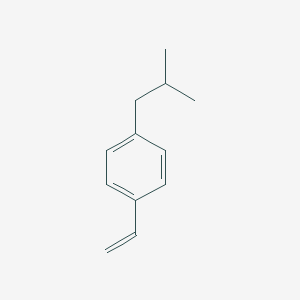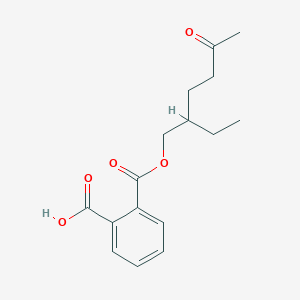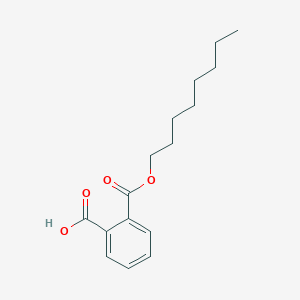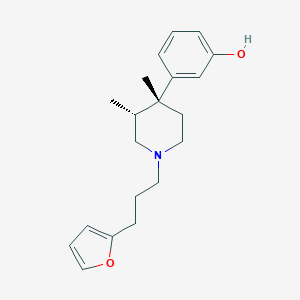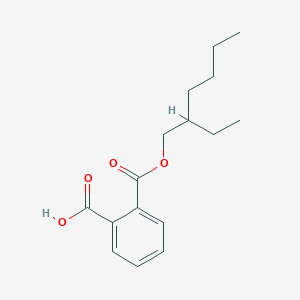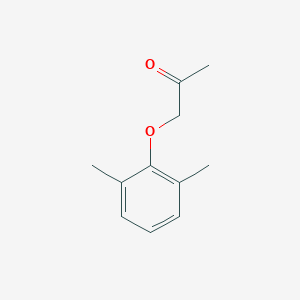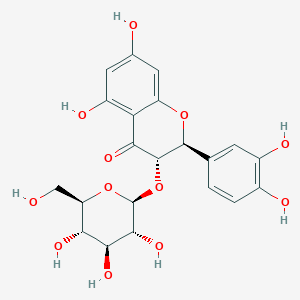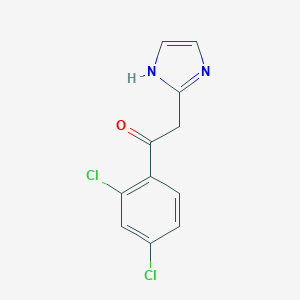
1-(2,4-二氯苯基)-2-(1H-咪唑-2-基)乙酮
描述
The compound 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone is a chemical entity that appears to be related to various synthesized compounds discussed in the provided papers. Although none of the papers directly address this exact compound, they do provide insights into similar structures and their synthesis, characterization, and potential applications. These compounds are generally characterized by the presence of an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions, often substituted with various functional groups that can significantly alter their chemical properties and biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, often starting with the formation of an imidazole ring followed by various substitutions at different positions on the ring. For example, the synthesis of a complex imidazole derivative is described in paper , where the compound crystallizes in the monoclinic crystal system. Another synthesis approach is demonstrated in paper , where a one-pot reaction is employed to create a novel dichloro-imidazolidinyl ethanone derivative. These methods highlight the versatility of imidazole chemistry and the potential for synthesizing a wide range of derivatives, including the target compound.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR, MS, and FTIR, as seen in papers and . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of the bonding. The crystal structure analysis in paper reveals intermolecular hydrogen bonds and intramolecular interactions, which are crucial for understanding the stability and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of imidazole derivatives can be influenced by the substituents on the imidazole ring. For instance, the presence of electron-withdrawing groups such as chloro substituents can affect the electron density of the ring and thus its participation in chemical reactions. The papers provided do not detail specific reactions of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone, but they do suggest that similar compounds can undergo nucleophilic substitution reactions, as described in paper , and can be involved in the formation of complexes with biological targets, as suggested by the molecular docking study in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. The presence of different substituents can lead to variations in melting points, solubility, and stability. The vibrational and structural observations reported in paper provide insights into the electronic properties of the compound, such as HOMO-LUMO analysis, which is essential for understanding its reactivity. Additionally, the nonlinear optical properties and molecular electrostatic potential studies can give clues about the behavior of these compounds under different physical conditions and in various chemical environments.
科学研究应用
环境修复
1-(2,4-二氯苯基)-2-(1H-咪唑-2-基)乙酮是一种理论上可应用于环境修复的化合物,特别是在废水中有机污染物的降解方面。在氧化还原酶的存在下,采用酶促处理,结合氧化还原介质,已显示出提高难降解化合物降解效率的潜力。酶如漆酶和过氧化物酶已被用于此目的,针对工业废水中存在的一系列芳香族化合物。氧化还原介质如1-羟基苯并三唑和紫铜酸显著改善底物范围和降解效率,潜在包括与1-(2,4-二氯苯基)-2-(1H-咪唑-2-基)乙酮(Husain & Husain, 2007)结构相关的化合物。
抗菌和抗真菌应用
咪唑衍生物,包括结构与1-(2,4-二氯苯基)-2-(1H-咪唑-2-基)乙酮相似的化合物,已广泛用于其抗菌和抗真菌活性进行审查。这些化合物在制药工业中作为合成针对真菌感染和其他微生物疾病的药物的关键中间体。广谱生物活性归因于咪唑环,使其成为开发新治疗剂的关键组成部分(Iradyan et al., 2009)。
农业化学品
1-(2,4-二氯苯基)-2-(1H-咪唑-2-基)乙酮的结构特征表明其在开发除草剂和杀虫剂方面具有潜在应用。由于其潜在生物活性,具有二氯苯基和咪唑基团的化合物备受关注。例如,2,4-二氯苯氧乙酸(2,4-D),虽然不同,但与之有一定结构相似性,在农业中被广泛用于控制阔叶杂草。这类化学品的环境行为、降解和对非靶标生物的影响是研究的关键领域,以确保可持续的农业实践并最小化生态风险(Islam et al., 2017)。
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-1-2-8(9(13)5-7)10(16)6-11-14-3-4-15-11/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIVQEVJZWBMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622861 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone | |
CAS RN |
252950-14-4 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

